molecular formula C19H20N6O3 B14971207 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Cat. No.: B14971207
M. Wt: 380.4 g/mol
InChI Key: ZMRUXPQLKUJREI-UHFFFAOYSA-N
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Description

4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to form the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZAMIDE is unique due to its combination of pyrazole, pyrimidine, and benzamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C19H20N6O3/c1-11-9-17(27)24(19(21-11)25-13(3)8-12(2)23-25)10-16(26)22-15-6-4-14(5-7-15)18(20)28/h4-9H,10H2,1-3H3,(H2,20,28)(H,22,26)

InChI Key

ZMRUXPQLKUJREI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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